Human parainfluenza virus type 3 is a significant pathogen primarily affecting children and immunocompromised individuals, leading to respiratory illnesses such as pneumonia. The fusion process of this virus is mediated by two key glycoproteins: hemagglutinin-neuraminidase and fusion protein. The fusion protein is critical for the entry of the virus into host cells, facilitating the merging of viral and cellular membranes.
Human parainfluenza virus type 3 was first identified in the 1950s and has since been recognized as a major cause of respiratory infections in young children. It is an enveloped virus with a nonsegmented, negative-sense, single-stranded RNA genome.
Human parainfluenza virus type 3 belongs to the Paramyxoviridae family and is classified under the Respirovirus genus. It is closely related to other paramyxoviruses, including mumps and measles viruses.
The synthesis of the fusion protein involves several steps:
The fusion protein undergoes significant conformational changes upon receptor binding, transitioning from a prefusion to a postfusion state, which is essential for membrane fusion.
The fusion protein of human parainfluenza virus type 3 has a complex structure characterized by:
X-ray crystallography and cryo-electron tomography have provided high-resolution structures of both prefusion and postfusion states of the fusion protein, revealing critical details about its conformational dynamics during viral entry .
The primary chemical reaction involved in the function of the fusion protein includes:
The interaction between hemagglutinin-neuraminidase and the fusion protein is crucial for triggering these reactions, highlighting a sophisticated mechanism that ensures viral entry .
The mechanism of action involves several steps:
Studies have shown that mutations in hemagglutinin-neuraminidase can significantly affect its ability to activate the fusion protein, thereby influencing viral infectivity .
The stability and infectivity of human parainfluenza virus type 3 can be influenced by environmental factors such as temperature and pH levels .
Human parainfluenza virus type 3 serves as a model organism in virology research due to its relevance in respiratory diseases. It has applications in:
The HN protein of HPIV3 is a homotetrameric type II transmembrane glycoprotein organized as a dimer of dimers. Each monomer comprises a cytoplasmic tail, transmembrane domain, stalk region, and a globular head. The globular head harbors two functional sialic acid-binding sites:
Table 1: Functional Domains of HPIV3 HN Protein
Domain | Residues | Function | Structural Features |
---|---|---|---|
Cytoplasmic tail | 1–35 | Interacts with viral matrix protein during assembly | N-terminal, unstructured |
Transmembrane | 36–58 | Anchors HN in viral membrane | α-helical |
Stalk | 59–130 | Mediates F protein interaction; determines fusion specificity | Coiled-coil, heptad repeats |
Globular head | 131–617 | Receptor binding (Sites I/II) and neuraminidase activity; antigenic sites | β-propeller, conserved active-site residues |
The F protein is a homotrimeric class I fusion protein synthesized as an inactive precursor (F0), which is cleaved by host proteases into disulfide-linked subunits F1 and F2. The prefusion state is metastable and stabilized by interactions with HN. Cryo-electron tomography (cryo-ET) reveals that prefusion F adopts a compact, mushroom-like structure with three-fold symmetry. The apex houses the "fusion peptide" (FP) buried within the trimer [3] [7].Upon activation, F undergoes an irreversible refolding:
Key functional regions in F include:
Table 2: Functional Regions of HPIV3 F Protein
Region | Location | Role in Fusion | Key Structural Features |
---|---|---|---|
Fusion peptide (FP) | F1 N-terminus | Inserts into target cell membrane | Hydrophobic, glycine-rich |
Heptad repeat A (HRA) | F1 residues 154–206 | Forms extended coiled coil in intermediate state | Predominantly α-helical, trimeric |
Heptad repeat B (HRB) | F1 residues 459–489 | Zippers back into HRA grooves to form 6HB in postfusion state | Amphipathic helix |
Transmembrane domain | F1 C-terminus | Transmembrane anchor; transmits mechanical force during refolding | α-helical, ~25 residues |
HPIV3 HN and F associate prior to receptor engagement, forming a metastable complex on the viral surface. Bimolecular fluorescence complementation (BiFC) studies in live cells demonstrate that HN and F colocalize at the plasma membrane at 37°C, independent of sialic acid receptor binding. This interaction is mediated by:
Receptor binding to HN’s Site I triggers allosteric changes propagating through the dimer interface to the stalk domain. This activates F via:
The dimer interface of HN (residues 218–226) is a critical regulatory domain. Mutations at this interface (e.g., F220A, S222P, L224A) impair fusion by destabilizing receptor binding at 37°C but not at 4°C, indicating temperature-sensitive allostery [5]. Key mechanisms include:
Table 3: Impact of HN Dimer Interface Mutations on Fusion
Mutation | Location | Fusogenicity | Mechanism |
---|---|---|---|
F220A | NDV HN dimer interface | Reduced | Destabilizes receptor binding at 37°C; weakens intermonomer interactions |
H552Q | HPIV3 HN site II | Increased | Enhances HN-F interaction; promotes F triggering |
A194T | F apex (HPIV3) | Variable | Disrupts HN loop insertion; reduces prefusion stability |
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